N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

screening library procurement hit-to-lead medicinal chemistry sourcing

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide (CAS 301176-21-6) is a synthetic small-molecule screening compound within the ChemBridge diversified library (Catalog ID 5851426), comprising a 4-fluorobenzyl-substituted thiazole core linked via an acetamide bridge to an ortho-methylphenoxy moiety. The compound has a molecular formula of C₁₉H₁₇FN₂O₂S, a molecular weight of 356.42 g/mol, and computed physicochemical parameters of LogP 4.61, topological polar surface area (tPSA) 51.2 Ų, 6 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors.

Molecular Formula C19H17FN2O2S
Molecular Weight 356.42
CAS No. 301176-21-6
Cat. No. B2588228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
CAS301176-21-6
Molecular FormulaC19H17FN2O2S
Molecular Weight356.42
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
InChIKeyIRWPOPPVWJBSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide (CAS 301176-21-6): Procurement-Ready Screening Compound with Ortho-Methylphenoxy Pharmacophore


N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide (CAS 301176-21-6) is a synthetic small-molecule screening compound within the ChemBridge diversified library (Catalog ID 5851426), comprising a 4-fluorobenzyl-substituted thiazole core linked via an acetamide bridge to an ortho-methylphenoxy moiety . The compound has a molecular formula of C₁₉H₁₇FN₂O₂S, a molecular weight of 356.42 g/mol, and computed physicochemical parameters of LogP 4.61, topological polar surface area (tPSA) 51.2 Ų, 6 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . Its structure has been confirmed by ¹H NMR spectroscopy [1]. The compound is supplied as an achiral free-base solid and belongs to the thiazolyl N-benzyl-substituted acetamide chemotype, a class with documented Src kinase inhibitory and antiproliferative activities [2].

Why Regioisomeric Methylphenoxy Substitution Precludes Generic Interchange with N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide


Within the phenoxy thiazole acetamide series, the position of the methyl substituent on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—is not a neutral structural variation. The three regioisomers (2-methylphenoxy, CAS 301176-21-6; 3-methylphenoxy, ChemBridge 5851275; 4-methylphenoxy, ChemBridge 5850401) share identical computed global properties (LogP 4.61, tPSA 51.2, MW 356) , yet differ in their three-dimensional conformational landscapes, steric constraints around the ether oxygen, and potential for regiospecific protein-ligand interactions [1]. In closely related phenoxy thiazole acetamide systems evaluated against cyclooxygenase (COX) enzymes, the ortho-substituted derivative (6a) exhibited preferential COX-1 inhibition while the para-methyl derivative (6b) favored COX-2, demonstrating that phenoxy ring substitution position can redirect target selectivity within a single chemotype [1]. Consequently, procurement of the ortho-methylphenoxy regioisomer represents a deliberate selection of a distinct steric and electronic pharmacophore that cannot be functionally replicated by its meta- or para-methyl counterparts.

Quantitative Differentiation Evidence for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide Relative to Closest Analogs


Procurement Price Tier Differentiation: 2-Methylphenoxy (Ortho) vs. 3- and 4-Methylphenoxy (Meta/Para) Regioisomers

The 2-methylphenoxy (ortho) regioisomer (CAS 301176-21-6, ChemBridge 5851426) is classified in Hit2Lead Price Group 4, whereas the 3-methylphenoxy (meta, 5851275) and 4-methylphenoxy (para, 5850401) regioisomers are both classified in Price Group 3, despite all three sharing identical molecular formula, molecular weight, LogP, tPSA, and rotatable bond count . The elevated price tier of the ortho isomer is consistent with greater synthetic complexity associated with ortho-substituted phenoxyacetic acid coupling, where steric hindrance at the 2-position can reduce acylation efficiency relative to the more accessible meta- and para-positions [1].

screening library procurement hit-to-lead medicinal chemistry sourcing

Ortho-Methyl Steric Constraint Confers Distinct Conformational Profile vs. Meta- and Para-Methyl Regioisomers

The ortho-methyl group in the target compound introduces steric congestion adjacent to the phenoxy ether oxygen, restricting rotation about the O–CH₂ bond and biasing the conformational ensemble toward a more constrained geometry compared to the meta- and para-methyl regioisomers, which lack this proximal steric bulk [1]. In a closely analogous phenoxy thiazole acetamide system evaluated by Khamees et al. (2020), the ortho-difluoro-substituted derivative (6a) and para-methyl-substituted derivative (6b) exhibited divergent COX isozyme selectivity profiles in in vitro assays: 6a (ortho-substituted) showed preferential inhibition of COX-1, while 6b (para-substituted) preferentially inhibited COX-2, yielding distinct IC₅₀ values [1]. Although the target compound has not been directly assayed in this system, the established dependence of target engagement on phenoxy ring substitution position within the same chemotype provides a class-level inference that the ortho-methylphenoxy moiety in CAS 301176-21-6 is expected to produce target interaction profiles distinguishable from those of its meta- and para-methyl congeners.

conformational analysis structure-activity relationship medicinal chemistry

4-Fluorobenzyl-Thiazole Core Demonstrates Antiproliferative Activity in Breast Carcinoma and Leukemia Cell Lines

The 4-fluorobenzyl-thiazole core shared by the target compound has established antiproliferative credentials within the thiazolyl N-benzyl-substituted acetamide chemotype. Fallah-Tafti et al. (2011) reported that the 4-fluorobenzylthiazolyl derivative 8b exhibited 64–71% inhibition of cell proliferation in human breast carcinoma BT-20 cells and human leukemia CCRF-CEM cells at a concentration of 50 μM [1]. Furthermore, a closely related derivative—N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide—was reported in 2025 to exhibit 'remarkable anticancer activity against all the tested cell lines,' outperforming the clinical agents gefitinib, 5-fluorouracil, cisplatin, and curcumin [2]. Although the target compound (CAS 301176-21-6) itself has not been directly evaluated in published antiproliferative assays, its shared 4-fluorobenzyl-thiazole core with these validated anticancer chemotypes supports its classification as a structurally credentialed scaffold for oncology-focused screening.

anticancer Src kinase inhibition cell proliferation assay

Physicochemical Differentiation: LogP and Molecular Weight Divergence from 2,5-Dimethylphenoxy and 2-Chlorophenoxy Analogs

While the ortho-, meta-, and para-methylphenoxy regioisomers share identical computed LogP (4.61) and molecular weight (356 Da), extension of the phenoxy substitution pattern produces measurable divergence in key drug-likeness parameters. The 2,5-dimethylphenoxy analog (ChemBridge 7935292) exhibits LogP 5.12 and MW 370 Da—a ΔLogP of +0.51 and ΔMW of +14 Da relative to the target compound—while the 2-chlorophenoxy analog (ChemBridge 5850460) yields LogP 4.73 and MW 377 Da . The target compound's LogP of 4.61 positions it below the Lipinski Rule of Five threshold (LogP < 5), whereas the 2,5-dimethylphenoxy analog exceeds this cutoff, potentially impacting oral bioavailability predictions in follow-up studies [1]. Among the six closest analogs listed on Hit2Lead (2D similarity ≥93%), the target compound represents a balanced lipophilicity profile that maintains hydrogen-bonding capacity (H-donors: 1; H-acceptors: 3) while remaining within drug-like chemical space.

physicochemical properties drug-likeness lead optimization

Fluorine-Specific Metabolic Stability Advantage of 4-Fluorobenzyl over 4-Chlorobenzyl and Unsubstituted Benzyl Analogs

The 4-fluorobenzyl substituent on the thiazole ring of the target compound provides a metabolic stability advantage relative to the 4-chlorobenzyl analog (N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide) and the unsubstituted benzyl analog (N-(5-benzyl-1,3-thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide, 92% 2D similarity) . The carbon-fluorine bond (C–F bond dissociation energy ~485 kJ/mol) is significantly stronger than the carbon-chlorine bond (~339 kJ/mol) and carbon-hydrogen bond (~413 kJ/mol at benzylic position), rendering the 4-fluorobenzyl group less susceptible to cytochrome P450-mediated oxidative debenzylation—a common metabolic soft spot in N-benzyl-substituted compounds [1]. In the closely related compound N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide, cytochrome P450 metabolism was predicted to proceed primarily via aromatic hydroxylation of the fused benzene ring rather than defluorination, consistent with the metabolic robustness of the 4-fluorobenzyl group [2]. This property differentiates the target compound from its 4-chlorobenzyl analog, where oxidative dechlorination or glutathione conjugation of the C–Cl bond could introduce metabolic liabilities.

metabolic stability fluorine substitution drug metabolism

Catalog Availability and Rush Delivery Option for Time-Sensitive Screening Campaigns

The target compound (ChemBridge 5851426) is available for immediate procurement through Hit2Lead with rush delivery service in quantities of 1 mg (5 μmol) and 5 mg, with the option to request larger amounts through ChemBridge's custom synthesis service . By comparison, the 3-methylphenoxy and 4-methylphenoxy regioisomers offer additional stock quantities (10 mg, 20 mg for the 3-Me; 10 mg for the 4-Me) through standard listings, while the 2,5-dimethylphenoxy analog (7935292, Price Group 0) offers the broadest quantity range (1 mg to 100 mg) . The availability of rush delivery for the target compound mitigates the procurement lead-time concern that might otherwise favor the more readily available meta- or para-isomers. For screening programs requiring the ortho-methylphenoxy pharmacophore specifically, the target compound is the only option within the ChemBridge catalog that combines this phenoxy substitution pattern with the 4-fluorobenzyl-thiazole core.

compound procurement screening library supply chain

Recommended Application Scenarios for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide Based on Differentiated Evidence Profile


Kinase-Focused Phenotypic Screening Requiring Ortho-Substituted Phenoxy Thiazole Pharmacophores

The target compound's 4-fluorobenzyl-thiazole core is a validated scaffold within the Src kinase inhibitory chemotype, as demonstrated by compound 8b's 64–71% antiproliferative activity in BT-20 and CCRF-CEM cells at 50 μM [1]. For screening cascades targeting kinases where the ATP-binding pocket or substrate-binding cleft presents steric constraints favoring ortho-substituted ligands, the target compound's ortho-methylphenoxy moiety provides a distinct three-dimensional shape that cannot be accessed using the meta- or para-methyl regioisomers (ChemBridge 5851275 and 5850401, respectively) [2]. This compound is most appropriately deployed as a singleton screening entity, not as a representative of the broader methylphenoxy series, given the documented regioisomer-dependent target selectivity observed in related phenoxy thiazole acetamide systems [2]. Procurement should be prioritized when the screening hypothesis specifically requires the ortho-substituted pharmacophore combined with a 4-fluorobenzyl-thiazole core.

Structure-Activity Relationship (SAR) Studies on Phenoxy Ring Substitution Position Effects

For medicinal chemistry programs systematically exploring the impact of phenoxy ring substitution position on biological activity, the target compound serves as the essential ortho-substituted reference point alongside its meta- (5851275) and para- (5850401) counterparts. Although all three regioisomers share identical computed LogP (4.61), tPSA (51.2 Ų), and MW (356 Da), the target compound is the only member of this triad in Price Group 4—reflecting the greater synthetic investment required to access the ortho-substituted scaffold . An SAR matrix incorporating all three regioisomers, plus the 2,5-dimethylphenoxy analog (LogP 5.12, MW 370 Da) for steric bulk exploration and the 2-chlorophenoxy analog (LogP 4.73, MW 377 Da) for electronic perturbation, would provide a comprehensive structure-activity landscape. Exclusion of the ortho-methyl regioisomer from such a matrix would leave a critical gap in understanding the steric and conformational determinants of target binding within this chemotype [2].

Fragment-Based or Scaffold-Hopping Library Design Incorporating Fluorine-Mediated Metabolic Stability

The target compound's 4-fluorobenzyl substitution provides a metabolic stability advantage inherent to the C–F bond (~485 kJ/mol vs. ~339 kJ/mol for C–Cl), reducing vulnerability to cytochrome P450-mediated benzylic oxidation relative to unsubstituted benzyl or 4-chlorobenzyl analogs [3]. This property makes the compound a suitable starting point for scaffold-hopping exercises or fragment-growing campaigns where maintaining metabolic stability at the N-benzyl position is a design constraint. The predicted metabolic pathway from the closely related N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide study—aromatic hydroxylation of the fused ring rather than defluorination—further supports the stability of the 4-fluorobenzyl motif [4]. When designing follow-up libraries, the target compound can serve as the metabolic stability benchmark against which 4-chlorobenzyl, 4-bromobenzyl, or unsubstituted benzyl variants are compared in microsomal stability assays.

Computational Screening Library Selection Where Lipinski-Compliant Lead-Like Space is Prioritized

For virtual screening campaigns or diversity-oriented library purchases where physicochemical filters are pre-applied, the target compound's LogP of 4.61 places it within the Lipinski Rule of Five boundary (LogP < 5), distinguishing it from the 2,5-dimethylphenoxy analog (LogP 5.12, exceeding the threshold) and the 2-chlorophenoxy analog (LogP 4.73) [5]. With MW 356 Da, 1 H-bond donor, 3 H-bond acceptors, and 6 rotatable bonds, the compound satisfies all four Lipinski criteria and falls within lead-like chemical space [5]. When computational filters exclude LogP > 5 compounds to minimize lipophilicity-driven polypharmacology risks, the target compound remains eligible while the 2,5-dimethylphenoxy analog is deselected—a meaningful differentiation for library curation decisions where automated property filters gate compound inclusion .

Quote Request

Request a Quote for N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.